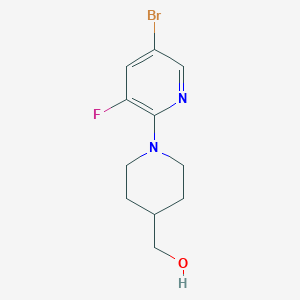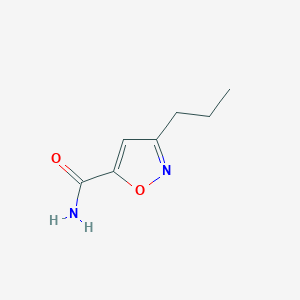
3-Propylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propylisoxazole-5-carboxamide is a heterocyclic organic compound characterized by the presence of a propyl group attached to the isoxazole ring at the 3-position and a carboxamide group at the 5-position. This compound is part of the isoxazole family, which are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with propylamine and a suitable isoxazole derivative.
Reaction Conditions: The reaction involves the formation of the isoxazole ring through cyclization, followed by the introduction of the carboxamide group. This process often requires the use of strong bases or acids and controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters such as temperature, pressure, and pH. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group or other substituents on the isoxazole ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reagents and solvents.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: Halogenated or alkylated derivatives of the isoxazole ring.
Scientific Research Applications
3-Propylisoxazole-5-carboxamide has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases where isoxazole derivatives have shown promise.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Propylisoxazole-5-carboxamide exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
3-Ethylisoxazole-5-carboxamide: Similar structure with an ethyl group instead of a propyl group.
5-Propylisoxazole-3-carboxylic acid: A closely related compound with a carboxylic acid group instead of a carboxamide group.
3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid: Another isoxazole derivative with an isopropyl group and a dihydro structure.
Uniqueness: 3-Propylisoxazole-5-carboxamide stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-propyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-4-6(7(8)10)11-9-5/h4H,2-3H2,1H3,(H2,8,10) |
InChI Key |
NHQGBNSGTAYIRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


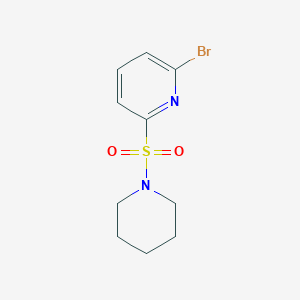

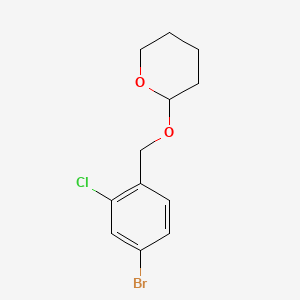
![2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B15365173.png)
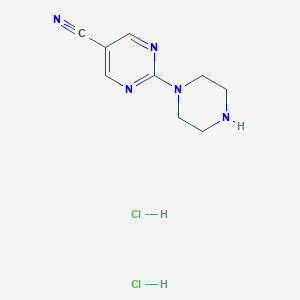

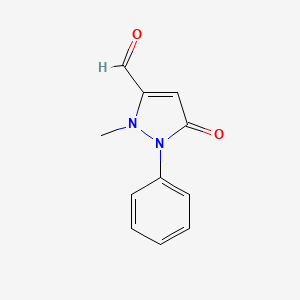
![3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15365193.png)
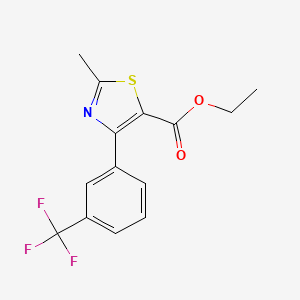
![1-[(4-Benzylphenyl)methyl]-4-methyl-piperazine](/img/structure/B15365202.png)
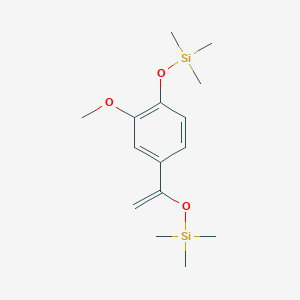
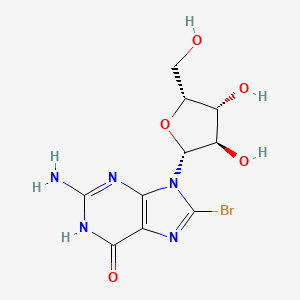
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
